molecular formula C5H9F2NO B6265244 3-(Difluoromethoxy)-3-methylazetidine CAS No. 1598615-37-2

3-(Difluoromethoxy)-3-methylazetidine

Cat. No. B6265244
CAS RN: 1598615-37-2
M. Wt: 137.13 g/mol
InChI Key: GGCUHTLRZLTIEK-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-3-methylazetidine (3-DFMA) is an organic compound that is widely used in scientific research due to its relatively low toxicity and versatile properties. It is a colorless liquid with a boiling point of 126°C and a melting point of -20°C. 3-DFMA is a derivative of azetidine, an aromatic heterocyclic compound that is found in a variety of natural products. It has been used in a variety of applications, including as a solvent, a catalyst, and a reagent for organic synthesis. In recent years, 3-DFMA has been studied for its potential applications in biomedical research, particularly for its potential role in regulating gene expression.

Scientific Research Applications

3-(Difluoromethoxy)-3-methylazetidine has been widely used in scientific research due to its relatively low toxicity and versatile properties. It has been used as a solvent and a reagent for organic synthesis, as well as a catalyst for various reactions. In recent years, this compound has been studied for its potential applications in biomedical research, particularly for its potential role in regulating gene expression. It has been used as a tool to study the effects of chemical modifications on gene expression in cells, as well as to study the effects of epigenetic modifications on gene expression in animal models.

Mechanism of Action

3-(Difluoromethoxy)-3-methylazetidine has been shown to act as a modulator of gene expression by binding to DNA and modulating the transcription of genes. It has been shown to interact with the promoter regions of genes, as well as with the transcription factors that regulate gene expression. It has also been shown to interact with epigenetic modifications, such as DNA methylation, which can affect gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the expression of genes involved in cell division, apoptosis, and cell differentiation. It has also been shown to modulate the activity of enzymes involved in metabolic pathways. In animal models, this compound has been shown to modulate the expression of genes involved in the development of the nervous system, as well as in the development of the immune system.

Advantages and Limitations for Lab Experiments

3-(Difluoromethoxy)-3-methylazetidine has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low boiling point, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective reagent for use in research. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, which can make it difficult to work with in some settings. Additionally, it can be difficult to purify the compound, as it can be contaminated with other compounds.

Future Directions

The potential applications of 3-(Difluoromethoxy)-3-methylazetidine in biomedical research are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as its potential effects on gene expression and other biochemical and physiological processes. Additionally, further research could be conducted on the potential applications of this compound in drug development, as well as in the development of new therapeutic agents. Finally, further research could be conducted on the potential toxicity of this compound and its potential effects on human health.

Synthesis Methods

3-(Difluoromethoxy)-3-methylazetidine is synthesized from the reaction of 1,3-dichloro-2-fluoro-2-methylpropene with bromoacetyl bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is kept at 0-5°C. The reaction is then quenched with aqueous sodium bicarbonate, and the resulting product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(difluoromethoxy)-3-methylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-methylazetidine", "difluoromethoxychloromethane", "potassium tert-butoxide", "dimethylformamide", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: 3-methylazetidine is reacted with difluoromethoxychloromethane in the presence of potassium tert-butoxide and dimethylformamide to yield 3-(difluoromethoxy)-3-methylazetidine intermediate.", "Step 2: The intermediate is then treated with sodium hydride and methyl iodide to produce the final product, 3-(difluoromethoxy)-3-methylazetidine." ] }

CAS RN

1598615-37-2

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

3-(difluoromethoxy)-3-methylazetidine

InChI

InChI=1S/C5H9F2NO/c1-5(2-8-3-5)9-4(6)7/h4,8H,2-3H2,1H3

InChI Key

GGCUHTLRZLTIEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)OC(F)F

Purity

95

Origin of Product

United States

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